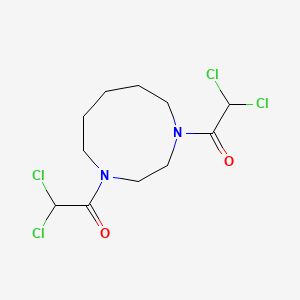![molecular formula C13H13NS B14263121 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole CAS No. 189118-87-4](/img/no-structure.png)
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining naphthalene and thiazole structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and methyl iodide, followed by cyclization with sulfur and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole
- 4,5-Dihydronaphtho[1,2-d][1,3]thiazole
- 2-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yldisulfanyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazole
Uniqueness
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 2 positions of the thiazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
| 189118-87-4 | |
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
1,2-dimethyl-2H-benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C13H13NS/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9/h3-9H,1-2H3 |
Clé InChI |
GAHJMYFKRFPHHG-UHFFFAOYSA-N |
SMILES canonique |
CC1N(C2=C(S1)C=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


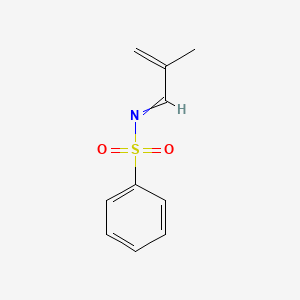
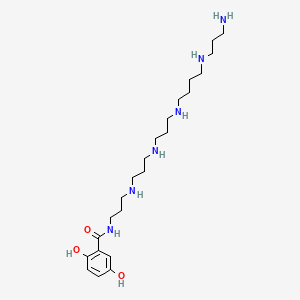
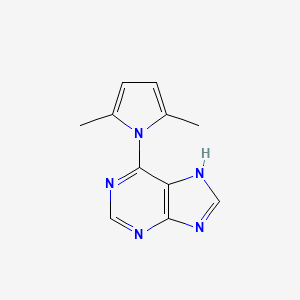


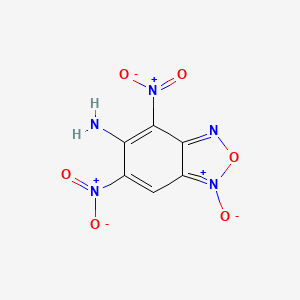
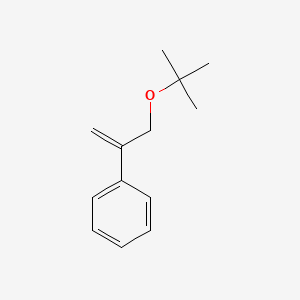
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
